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Compound of Interest

Compound Name: C29H35N306S

Cat. No.: B15172505

Introduction

The chemical formula C29H35N306S provided in the query does not correspond to a commonly
known pharmaceutical compound. However, it bears resemblance to the well-established
antidiabetic drug, Glimepiride, which has a chemical formula of C24H34N4OsS. This guide will
focus on Glimepiride, assuming a typographical error in the initial query. Glimepiride is a
second-generation sulfonylurea oral hypoglycemic agent used extensively in the management
of type 2 diabetes mellitus.[1][2] It was patented in 1979 and received FDA approval for
medical use in 1995.[1] This document provides a comprehensive overview of its core
properties, mechanism of action, pharmacokinetic profile, clinical efficacy, and relevant
experimental protocols for an audience of researchers, scientists, and drug development
professionals.

Core Properties and Mechanism of Action

Glimepiride is classified as a second-generation sulfonylurea and functions primarily as an
insulin secretagogue.[1] Its main therapeutic effect is to lower blood glucose levels by
stimulating the release of insulin from the pancreatic beta cells.[3] This action is dependent on
the presence of functioning beta cells.[1] Beyond its effects on insulin secretion, glimepiride
also has extrapancreatic effects, such as enhancing the sensitivity of peripheral tissues to
insulin, which promotes glucose uptake.[4][5]

The molecular mechanism of glimepiride involves its binding to the sulfonylurea receptor 1
(SURL1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels in the plasma
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membrane of pancreatic beta cells.[2][6] This binding leads to the closure of the K-ATP
channels.[3] The closure of these channels causes depolarization of the cell membrane, which
in turn opens voltage-dependent calcium channels.[5][7] The subsequent influx of calcium ions
into the beta cells triggers the exocytosis of insulin-containing granules, resulting in increased
insulin secretion into the bloodstream.[4][7]

Compared to other sulfonylureas like glibenclamide, glimepiride is associated with a lower risk
of hypoglycemia.[1] This is partly because glimepiride does not interfere with the normal
homeostatic suppression of insulin secretion in response to hypoglycemia.[1]

Signaling Pathway of Glimepiride-Induced Insulin
Secretion
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Caption: Glimepiride's mechanism of action on pancreatic (3-cells.

Pharmacokinetics
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Glimepiride is completely absorbed after oral administration, with peak plasma concentrations
(Cmax) reached 2 to 3 hours post-dose.[3][4] Its absorption is not significantly affected by
meals, although the time to reach Cmax may be slightly increased and the mean Cmax and
AUC may be slightly decreased.[3][8] Glimepiride exhibits linear pharmacokinetics over a dose
range of 1 mg to 8 mg.[3] It is highly protein-bound (>99.5%).[3]

The drug is completely metabolized in the liver by the cytochrome P450 enzyme CYP2C9 into
a major active metabolite, M1 (cyclohexyl hydroxymethyl derivative), and then further
metabolized by cytosolic enzymes to an inactive metabolite, M2 (carboxyl derivative).[3][4] M1
possesses about one-third of the pharmacological activity of the parent compound.[3][7]
Approximately 60% of the metabolites are excreted in the urine, and 40% in the feces.[3][8]

Pharmacokinetic Parameter Value Reference
Bioavailability 100% [1][9]

Time to Peak (Tmax) 2-3 hours [3114]
Protein Binding >99.5% [3114]
Volume of Distribution (Vd) 8.8L [3][8]
Metabolism Hepatic (via CYP2C9) [3114]
Elimination Half-life 5-8 hours [1]
Excretion ~60% Urine, ~40% Feces [31[8]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of glimepiride in improving glycemic control in
adults with type 2 diabetes.[4][10] It has been shown to be effective as a monotherapy and in
combination with other antidiabetic agents, including insulin.[11][12] Glimepiride effectively
reduces fasting plasma glucose (FPG), postprandial glucose (PPG), and glycosylated
hemoglobin (HbA1c) levels.[4][13]

A multi-center, randomized, placebo-controlled clinical trial showed that glimepiride
monotherapy (1-8 mg) titrated over 10 weeks significantly improved glycemic control compared
to placebo in patients with type 2 diabetes not controlled by diet alone.[4] In a 14-week study,
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glimepiride at doses of 1, 4, and 8 mg demonstrated a dose-dependent reduction in FPG and

HbAlc.[13]

Parameter Placebo

Glimepiride
(1 mg)

Glimepiride
(4 mg)

Glimepiride
(8 mg)

Reference

Median
Change in N/A
FPG (mg/dL)

-43

-70.5

.74

[13]

Mean
Change in N/A
HbAlc (%)

-1.2

-1.8

-1.9

[13]

Median
Change in N/A
PPG (mg/dL)

-63

-92

-94

[13]

Good

Glycemic

Control 32%
(HbAlc <

7.2%)

69%

N/A

N/A

[13]

The incidence of hypoglycemia with glimepiride has been reported to be lower than that of

other sulfonylureas, such as glibenclamide.[1][13]

Experimental Protocols

Synthesis of Glimepiride (A Representative Method)

A common synthetic route for glimepiride involves several key steps. One reported method

avoids the use of hazardous reagents like phosgene.[14][15] The following protocol is a

generalized representation of such a synthesis.

Materials:

o 3-Ethyl-4-methyl-3-pyrrolin-2-one
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e 2-Phenylethyl isocyanate

e Chlorosulfonic acid

o Ammonium hydroxide (concentrated)

 trans-4-Methylcyclohexyl isocyanate

e Potassium carbonate

e Acetone

e Toluene

Procedure:

o Condensation: 3-Ethyl-4-methyl-3-pyrrolin-2-one is condensed with 2-phenylethyl
isocyanate.[15] This reaction can be carried out at elevated temperatures (e.g., 150°C),
potentially in a solvent like toluene to better control the reaction.[15] This forms 3-ethyl-4-
methyl-2-0x0-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide.

o Sulfonation: The product from step 1 is then sulfonated using chlorosulfonic acid at a
controlled temperature (e.g., 40°C) to yield the corresponding benzenesulfonyl chloride
derivative.[15]

e Amination: The sulfonyl chloride is reacted with concentrated ammonium hydroxide to form
the sulfonamide, 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene
sulfonamide.[15]

e Final Condensation: The sulfonamide is then condensed with trans-4-methylcyclohexyl
isocyanate.[15] This reaction is typically carried out in a solvent system such as acetone and
toluene, in the presence of a base like potassium carbonate, and under reflux for several
hours to yield the final product, glimepiride.[15]

 Purification: The crude glimepiride is then purified, which may involve precipitation by adding
water, followed by filtration, washing, and drying.[15] Recrystallization from a suitable solvent
may be performed to achieve higher purity.
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Experimental Workflow for Glimepiride Synthesis
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Caption: A generalized workflow for the synthesis of Glimepiride.

Conclusion
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Glimepiride is a well-characterized second-generation sulfonylurea that plays a significant role
in the management of type 2 diabetes. Its primary mechanism of stimulating insulin secretion,
coupled with its extrapancreatic effects and a favorable pharmacokinetic profile, makes it an
effective glucose-lowering agent. The established synthetic routes and extensive clinical data
provide a solid foundation for its continued use and for further research into its therapeutic
applications and potential for novel drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Glimepiride
(C24H34N40sS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15172505#what-is-the-common-name-for-
€c29h35n306s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b15172505#what-is-the-common-name-for-c29h35n3o6s
https://www.benchchem.com/product/b15172505#what-is-the-common-name-for-c29h35n3o6s
https://www.benchchem.com/product/b15172505#what-is-the-common-name-for-c29h35n3o6s
https://www.benchchem.com/product/b15172505#what-is-the-common-name-for-c29h35n3o6s
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15172505?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

